molecular formula C7H5BrN4O B111352 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 120040-42-8

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B111352
M. Wt: 241.04 g/mol
InChI Key: NEKHFIILORMMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of organic compounds known as pyridopyrimidines . It is a derivative of pyrimidine and pyridine .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions . The obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” consists of a pyrimidine ring fused with a pyridine ring . It contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 Pyridine, and 1 Pyrimidine .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds have been studied. For example, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions . The obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .

Scientific Research Applications

Antitubercular Agents

  • Application Summary: Thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally similar to 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, have been synthesized and evaluated as potential antitubercular agents .
  • Methods of Application: The compounds were designed, synthesized, and screened against Mycobacteria .
  • Results: Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). The compounds were found to be non-cytotoxic. Compounds 13b and 29e exhibited very good antimycobacterial activity (MIC in the range of 6–8 μM) .

BTK Inhibitors

  • Application Summary: Pyrazolopyrimidine-based derivatives, which are structurally similar to 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, have been designed and evaluated as reversible Bruton’s tyrosine kinase (BTK) inhibitors with potent antiproliferative activity in mantle cell lymphoma .
  • Methods of Application: The compounds were designed, synthesized, and evaluated in mantle cell lymphoma (MCL) cell lines .
  • Results: Compounds 13c, 13g, 13h, 13l, 13n, and 13o demonstrated effectively antiproliferative activity in MCL cells lines with single-digit micromolar potency. Compound 13l specifically disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner .

Future Directions

The future directions for the research on “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve the development of more efficient methods for their synthesis , exploration of their biological activities , and investigation of their potential applications in various fields.

properties

IUPAC Name

2-amino-6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKHFIILORMMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555927
Record name 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

CAS RN

120040-42-8
Record name 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.